3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)-
Brand Name: Vulcanchem
CAS No.: 113225-18-6
VCID: VC20892675
InChI: InChI=1S/C15H23NO4/c1-16-6-5-11(12(17)9-16)15-13(19-3)7-10(18-2)8-14(15)20-4/h7-8,11-12,17H,5-6,9H2,1-4H3/t11-,12+/m1/s1
SMILES: CN1CCC(C(C1)O)C2=C(C=C(C=C2OC)OC)OC
Molecular Formula: C15H23NO4
Molecular Weight: 281.35 g/mol

3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)-

CAS No.: 113225-18-6

Cat. No.: VC20892675

Molecular Formula: C15H23NO4

Molecular Weight: 281.35 g/mol

* For research use only. Not for human or veterinary use.

3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- - 113225-18-6

Specification

CAS No. 113225-18-6
Molecular Formula C15H23NO4
Molecular Weight 281.35 g/mol
IUPAC Name (3R,4S)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol
Standard InChI InChI=1S/C15H23NO4/c1-16-6-5-11(12(17)9-16)15-13(19-3)7-10(18-2)8-14(15)20-4/h7-8,11-12,17H,5-6,9H2,1-4H3/t11-,12+/m1/s1
Standard InChI Key MGNNDUKLPNLAFW-NEPJUHHUSA-N
Isomeric SMILES CN1CC[C@H]([C@H](C1)O)C2=C(C=C(C=C2OC)OC)OC
SMILES CN1CCC(C(C1)O)C2=C(C=C(C=C2OC)OC)OC
Canonical SMILES CN1CCC(C(C1)O)C2=C(C=C(C=C2OC)OC)OC

Introduction

Chemical Structure and Identification

Basic Identification Parameters

The compound is registered in chemical databases with specific identifiers that allow for its unambiguous identification in scientific literature and commercial catalogs. The table below summarizes the key identification parameters:

ParameterValue
CAS Registry Number113225-18-6
Molecular FormulaC₁₅H₂₃NO₄
Molecular Weight281.35 g/mol
IUPAC Name(3R,4S)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol
InChIInChI=1S/C15H23NO4/c1-16-6-5-11(12(17)9-16)15-13(19-3)7-10(18-2)8-14(15)20-4/h7-8,11-12,17H,5-6,9H2,1-4H3/t11-,12+/m1/s1
InChIKeyMGNNDUKLPNLAFW-NEPJUHHUSA-N
Canonical SMILESCN1CCC(C(C1)O)C2=C(C=C(C=C2OC)OC)OC
Isomeric SMILESCN1CCC@HC2=C(C=C(C=C2OC)OC)OC

Table 1: Basic identification parameters for 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- .

Structural Characteristics

The structural features of this compound are defined by several key elements:

  • A six-membered piperidine ring with nitrogen at position 1

  • An N-methyl substituent at the nitrogen atom

  • A hydroxyl group at position 3 with R stereochemistry

  • A 2,4,6-trimethoxyphenyl group at position 4 with S stereochemistry

  • The cis relationship between the hydroxyl at C-3 and the aromatic substituent at C-4

Physical and Chemical Properties

The physical and chemical properties of 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- determine its behavior in biological systems and its potential applications in research and pharmaceutical development.

PropertyValueSignificance
XLogP3-AA1.4Indicates moderate lipophilicity, suggesting balanced membrane permeability
Hydrogen Bond Donor Count1The hydroxyl group can donate a hydrogen bond
Hydrogen Bond Acceptor Count5The nitrogen and four oxygen atoms can accept hydrogen bonds
Rotatable Bond Count4Indicates moderate conformational flexibility
Topological Polar Surface Area51.2 ŲSuggests potential for cell membrane penetration
Exact Mass281.16270821 DaUsed for precise identification in mass spectrometry
Defined Atom Stereocenter Count2Indicates stereochemical complexity
Complexity288Medium-high complexity score

Table 2: Computed physicochemical properties of 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- .

These properties suggest that the compound possesses drug-like characteristics according to Lipinski's Rule of Five, with a moderate molecular weight, balanced lipophilicity, and appropriate numbers of hydrogen bond donors and acceptors . The topological polar surface area of 51.2 Ų falls within the range typically associated with good oral bioavailability.

Synthesis Methods

The synthesis of 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- requires careful control of stereochemistry to achieve the desired cis configuration between the hydroxyl group and the trimethoxyphenyl substituent. Based on the available literature, several synthetic approaches can be employed.

Stereoselective Reduction Approach

One documented approach involves the stereoselective reduction of a ketone intermediate to establish the required stereochemistry at the hydroxyl-bearing carbon. This method exploits steric factors to control the facial selectivity of the hydride delivery:

  • Preparation of a 4-(2,4,6-trimethoxyphenyl)piperidin-3-one intermediate

  • Stereoselective reduction with a bulky reducing agent (e.g., L-Selectride or NaBH₄)

  • Formation of the 3,4-cis isomer due to steric hindrance from the bulky trimethoxyphenyl group

This approach has been shown to provide high diastereoselectivity, with no detectable formation of the trans diastereoisomer in some cases . The bulky carbonyl group of the transitory ketone intermediate and the steric hindrance of the hydride reagent ensure the high 3,4-cis-stereoselective reduction.

Functional Group Transformations

The compound has also been synthesized as an intermediate in studies focused on chromone and flavonoid piperidine alkaloids:

  • Starting from N-protected 4-(2,4,6-trimethoxyphenyl)piperidin-3-ol

  • N-methylation followed by deprotection to yield the N-methyl derivative

  • Verification of the product through NMR spectroscopy against literature values

This synthetic intermediate (identified as compound 28 in relevant literature) has significance in the synthesis pathway toward bioactive compounds like flavopiridol and rohitukine .

Relationship to Bioactive Compounds

3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- has structural relationships with several biologically active compounds, particularly within the family of flavonoid piperidine alkaloids.

Relationship to Flavopiridol and Rohitukine

The compound serves as a key synthetic intermediate in the preparation of flavopiridol and rohitukine, which are known for their potential anticancer properties . Specifically:

  • Flavopiridol (Alvocidib) is a cyclin-dependent kinase (CDK) inhibitor that has been studied for the treatment of various cancers

  • Rohitukine is a chromone alkaloid with demonstrated anti-inflammatory and immunomodulatory properties

The trimethoxyphenyl moiety and the specific stereochemistry of the hydroxyl group in 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- are crucial structural features that enable its transformation into these bioactive compounds .

Research Applications

3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- has several potential applications in research and drug development:

Chemical Probe Development

The compound's well-defined stereochemistry and functional group pattern make it potentially valuable as a chemical probe for studying biological systems. Its moderate lipophilicity and balanced hydrogen bonding properties suggest potential cell permeability, which is an important characteristic for chemical probes .

Synthetic Intermediate

As demonstrated in the literature, this compound serves as an important synthetic intermediate in the preparation of bioactive molecules, particularly flavonoid piperidine alkaloids with potential anticancer properties . The specific stereochemistry at positions 3 and 4 of the piperidine ring provides a foundation for further structural elaboration.

Structure-Activity Relationship Studies

The compound could be employed in structure-activity relationship studies to investigate the influence of:

  • The cis stereochemistry between the hydroxyl and aryl groups

  • The pattern of methoxy substitution on the phenyl ring

  • Modifications to the piperidine nitrogen substituent

Such studies could yield valuable insights into the structural requirements for biological activity within this class of compounds.

Comparison with Related Compounds

Understanding the relationship between 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- and similar compounds provides context for its potential applications and properties.

CompoundStructural DifferencePotential Impact
(3S,4R) isomerInverted stereochemistry at both stereocentersDifferent three-dimensional arrangement, potentially affecting bioactivity
Trans isomerHydroxyl and aryl groups on opposite sides of the piperidine ringChanged conformational preference and hydrogen bonding pattern
Variants with different methoxy substitution patternsAltered electronic and steric properties of the aryl ringModified binding interactions with potential biological targets
N-demethylated analogueSecondary amine instead of tertiary amineAdditional hydrogen bond donor, different basicity

Table 3: Comparison of 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- with structurally related compounds.

These structural variations affect the compounds' chemical properties and potential applications, highlighting the importance of specific structural features in determining biological activity.

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